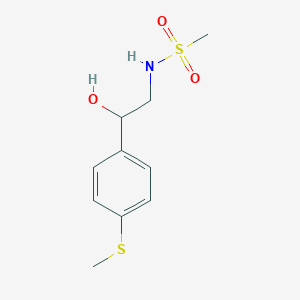![molecular formula C12H15N B2455943 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] CAS No. 7131-05-7](/img/structure/B2455943.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1',2'-Dihydrospiro[cyclopentane-1,3'-indole] is a bicyclic heterocycle that has gained significant attention in recent years due to its unique structure and potential applications in various fields of science. This molecule is also known as spiroindoline and has a spirocyclic framework that consists of a cyclopentane ring fused to an indoline ring. The compound has a molecular formula of C12H13N and a molecular weight of 171.24 g/mol.
Mécanisme D'action
The mechanism of action of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] is not fully understood. However, studies have suggested that spiroindoline derivatives interact with specific cellular targets, such as enzymes and receptors, leading to the modulation of various cellular pathways. For example, some spiroindoline derivatives have been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] depend on the specific derivative and the cellular target it interacts with. For example, some spiroindoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, while others have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] in lab experiments is its unique structure, which allows for the development of spiroindoline derivatives with diverse biological activities. Additionally, the synthesis of spiroindoline derivatives is relatively straightforward and can be achieved using simple and cost-effective methods. However, one of the limitations of using spiroindoline derivatives in lab experiments is their potential toxicity, which can vary depending on the specific derivative and the dose used.
Orientations Futures
There are several future directions for the research and development of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]. One direction is the synthesis and evaluation of novel spiroindoline derivatives with enhanced biological activities and reduced toxicity. Another direction is the investigation of the mechanism of action of spiroindoline derivatives, which can provide insights into their potential clinical applications. Additionally, the development of spiroindoline-based imaging agents and probes for diagnostic purposes is another potential direction for future research.
Méthodes De Synthèse
The synthesis of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] can be achieved through several methods. One of the most common methods is the one-pot three-component reaction between an aldehyde, an amine, and an enamine. This reaction is carried out under basic conditions and yields the spiroindoline product with good yields and high purity.
Applications De Recherche Scientifique
The unique spirocyclic structure of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] has made it a promising molecule for various scientific research applications. One of the most significant applications of spiroindoline is in the field of medicinal chemistry. Several studies have shown that spiroindoline derivatives exhibit potent biological activities, such as anti-cancer, anti-inflammatory, and antiviral properties.
Propriétés
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-6-11-10(5-1)12(9-13-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQWJCUKMFETQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1',2'-Dihydrospiro[cyclopentane-1,3'-indole] | |
CAS RN |
7131-05-7 |
Source


|
| Record name | 1',2'-dihydrospiro[cyclopentane-1,3'-indole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2455860.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2455861.png)

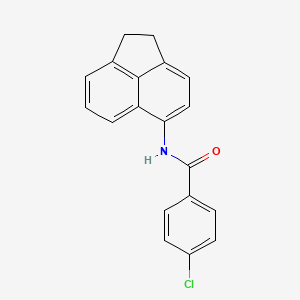
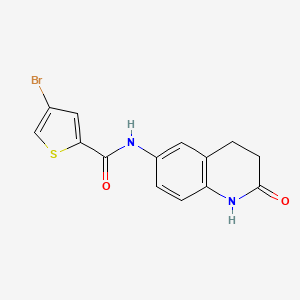
![4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2455867.png)
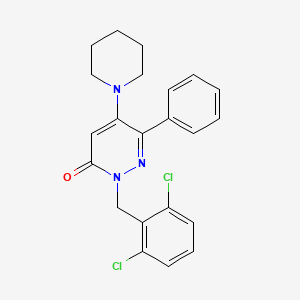
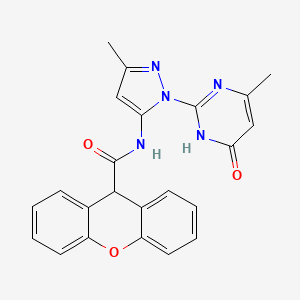

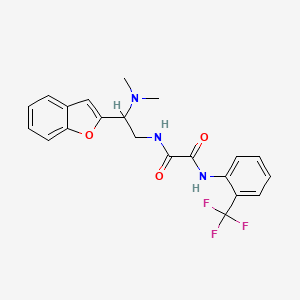
![4-Oxa-1-azabicyclo[3.3.1]nonan-6-one](/img/structure/B2455875.png)
![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2455876.png)
![Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B2455879.png)
